molecular formula C14H14F17NO2 B13425569 2,2'-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)imino)bisethanol CAS No. 27607-36-9

2,2'-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)imino)bisethanol

Cat. No.: B13425569
CAS No.: 27607-36-9
M. Wt: 551.24 g/mol
InChI Key: MOUDFVMYURTYQA-UHFFFAOYSA-N
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Description

2,2’-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)imino)bisethanol is a fluorinated compound known for its unique chemical properties. This compound is characterized by the presence of a long perfluorinated alkyl chain, which imparts hydrophobic and lipophobic properties, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)imino)bisethanol typically involves the reaction of a fluorinated alkyl amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Fluorinated alkyl amine} + \text{Ethylene oxide} \rightarrow \text{2,2’-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)imino)bisethanol} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2’-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)imino)bisethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2,2’-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)imino)bisethanol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and in the synthesis of fluorinated polymers.

    Biology: Employed in the study of membrane proteins due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of water and oil-repellent coatings.

Mechanism of Action

The mechanism of action of 2,2’-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)imino)bisethanol involves its interaction with various molecular targets. The long perfluorinated chain allows it to interact with hydrophobic regions of molecules, altering their properties. This interaction can affect molecular pathways and processes, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)imino)bisethanol is unique due to its specific structure, which combines a long perfluorinated chain with an imino group and bisethanol moiety. This combination imparts unique properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

27607-36-9

Molecular Formula

C14H14F17NO2

Molecular Weight

551.24 g/mol

IUPAC Name

2-[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C14H14F17NO2/c15-7(16,1-2-32(3-5-33)4-6-34)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h33-34H,1-6H2

InChI Key

MOUDFVMYURTYQA-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCO)CCO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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